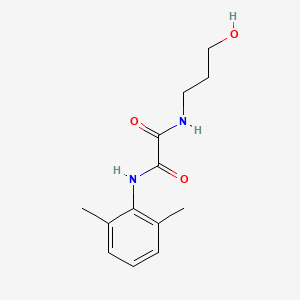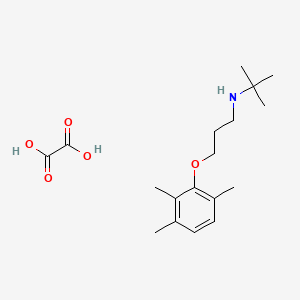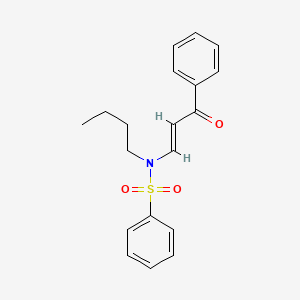
N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide, commonly known as DMPA, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. This interaction is critical in regulating the levels and activity of p53, which is a key player in the cellular response to stress and DNA damage.
作用機序
DMPA binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This results in the stabilization and activation of p53, leading to the transcription of downstream target genes that mediate cell cycle arrest, DNA repair, and apoptosis. DMPA has been shown to be highly selective for MDM2 and does not affect other E3 ubiquitin ligases.
Biochemical and Physiological Effects
DMPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, DMPA has been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
DMPA is a highly potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway and its role in cancer. Its small size and low toxicity make it suitable for use in in vitro and in vivo experiments. However, DMPA has limited solubility in aqueous solutions, which can make it challenging to use in certain assays. In addition, its high potency can make it difficult to determine the optimal concentration for use in experiments.
将来の方向性
There are several future directions for the use of DMPA in scientific research. One area of interest is the development of DMPA analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of p53 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. DMPA may also have potential as a therapeutic agent for cancer, either alone or in combination with chemotherapy and radiation therapy.
合成法
The synthesis of DMPA involves several steps, including the reaction of 2,6-dimethylaniline with 3-chloropropionyl chloride to form N-(2,6-dimethylphenyl)-3-chloropropanamide. This intermediate is then reacted with ethylenediamine to form the final product, N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide. The synthesis of DMPA has been optimized to produce high yields and purity.
科学的研究の応用
DMPA has been extensively used in scientific research as a tool to study the p53 pathway and its role in cancer. It has been shown to enhance the levels and activity of p53, leading to cell cycle arrest and apoptosis in cancer cells. DMPA has also been used to investigate the role of p53 in DNA damage response, aging, and other cellular processes.
特性
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-3-6-10(2)11(9)15-13(18)12(17)14-7-4-8-16/h3,5-6,16H,4,7-8H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZMEBKTUGCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)

![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B5017648.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5017661.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5017672.png)
![2-(3-methylphenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline hydrochloride](/img/structure/B5017673.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B5017679.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017701.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B5017705.png)
![4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5017713.png)